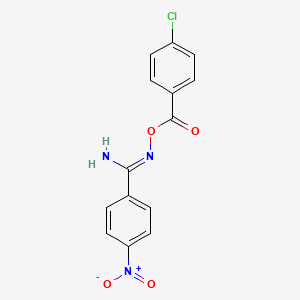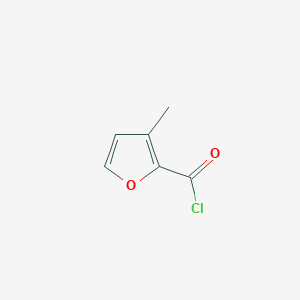
3-Methylfuran-2-carbonyl chloride
Vue d'ensemble
Description
3-Methylfuran-2-carbonyl chloride (MFC) is an important organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a molecular weight of 122.55 g/mol. It is a highly reactive compound, which is why it is used in many synthetic processes. MFC is also a key intermediate for various organic transformations, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Synthesis and Derivatives
Microsynthesis of Tritiated Derivatives
3-Methylfuran derivatives have been synthesized for labeling with tritium, a radioactive isotope, through a process involving reductive dehalogenation. This method provides a way to create tritiated 3-methylfuran, which has applications in various scientific research fields including medicinal chemistry and biochemical tracking (Franklin et al., 1978).
Electrophilic Substitution Reactions
Studies on electrophilic substitution reactions in the furan series have shown the synthesis of various disubstituted furans using 3-methylfuran. These reactions are crucial in understanding the chemical behavior of furan derivatives and their potential applications in organic synthesis (Kutney et al., 1971).
Atmospheric Chemistry
Reactions with Atmospheric Oxidants
The reaction processes of furan and its derivatives, including 3-methylfuran, with chlorine atoms are significant in atmospheric chemistry. Understanding these reactions helps in assessing the role of chlorine in marine and coastal environments and their broader environmental impact (Cabañas et al., 2005).
Atmospheric Degradation Studies
Research on the atmospheric degradation of alkylfurans, including 3-methylfuran, with chlorine atoms provides insights into the oxidation mechanisms of these compounds. These studies are crucial for understanding air quality and developing pollution mitigation strategies (Villanueva et al., 2009).
Industrial Applications
Corrosion Inhibition
Furan derivatives, including 3-methylfuran, have been studied as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness, even at low concentrations, is significant for industrial applications where corrosion resistance is essential (Machnikova et al., 2008).
Conversion to Fuel Precursors
Studies on the conversion of furfural to methylfuran over various catalysts, including the use of 3-methylfuran, highlight its potential in the production of alternative fuels. This conversion process is a key component in the utilization of biomass for sustainable energy production (Sitthisa et al., 2011).
Propriétés
IUPAC Name |
3-methylfuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNZMRXFMWEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383844 | |
| Record name | 3-Methylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfuran-2-carbonyl chloride | |
CAS RN |
22601-06-5 | |
| Record name | 3-Methylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylfuran-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

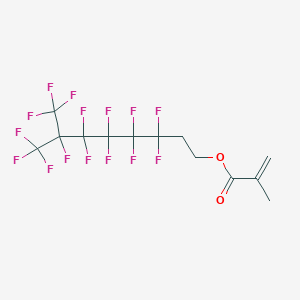
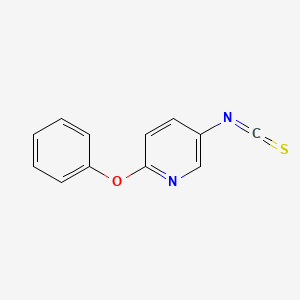
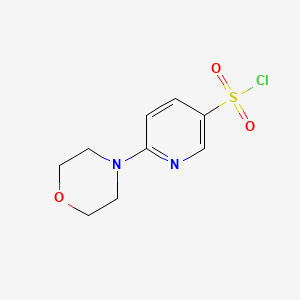
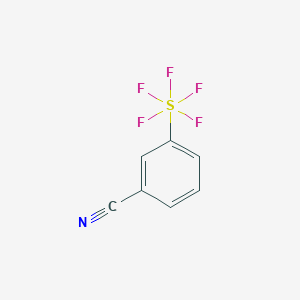
![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)
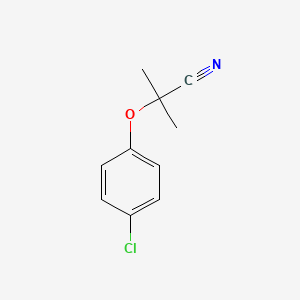
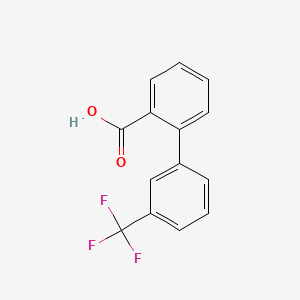

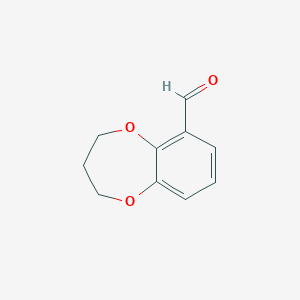
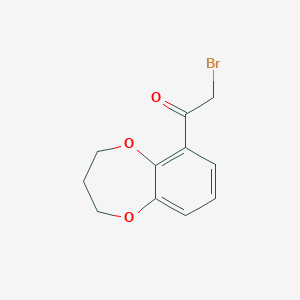
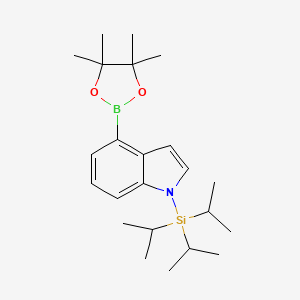
![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)
